Bienvenue dans la boutique en ligne BenchChem!

Hydrocortisone Aceponate

Dermatology Topical Corticosteroids Therapeutic Index

Hydrocortisone Aceponate (CAS 74050-20-7) is a non-halogenated, double-ester (17-propionate 21-acetate) prodrug of hydrocortisone with an optimized therapeutic index. Its distinct molecular architecture delivers equipotency to betamethasone valerate but with significantly lower atrophogenicity, making it the superior choice for pediatric, chronic, and veterinary dermatological applications where long-term safety is paramount. This compound is an essential reference standard for researchers investigating steroid-induced skin atrophy mechanisms.

Molecular Formula C26H36O7
Molecular Weight 460.6 g/mol
CAS No. 74050-20-7
Cat. No. B1673447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone Aceponate
CAS74050-20-7
Synonyms21-(acetyloxy)-11beta-hydroxy-17alpha-(propionyloxy)-4-pregnene-3,20-dione
hydrocortisone aceponate
Molecular FormulaC26H36O7
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C
InChIInChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
InChIKeyMFBMYAOAMQLLPK-FZNHGJLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone Aceponate (CAS 74050-20-7): Strategic Procurement of a Differentiated Non-Halogenated Double-Ester Topical Corticosteroid


Hydrocortisone Aceponate (CAS 74050-20-7) is a non-halogenated, double-ester derivative of hydrocortisone (hydrocortisone 17-propionate 21-acetate) classified as a medium-potency topical glucocorticoid [1]. Its strategic design, involving esterification at both the 17 and 21 positions, fundamentally alters its physicochemical properties to enhance skin penetration while conferring local activity and minimizing systemic exposure [2]. This 'prodrug' strategy categorizes it among 4th generation corticosteroids engineered for an optimized therapeutic index in dermatological applications [1].

Why Generic Substitution of Hydrocortisone Aceponate (CAS 74050-20-7) Fails: Critical Differentiators in Atrophogenicity and Therapeutic Index


Direct substitution of Hydrocortisone Aceponate with other medium-potency topical corticosteroids (TCS) is scientifically unsound due to its distinct non-halogenated, double-ester molecular architecture [1]. While class-level anti-inflammatory efficacy may appear similar, key differential performance metrics—specifically, a markedly reduced potential for skin atrophy (atrophogenicity) and a consequently improved therapeutic index (TIX)—preclude straightforward interchangeability with established agents like betamethasone valerate [2]. Substitution with a generic hydrocortisone preparation would result in a different therapeutic profile, as the parent compound lacks the specific esterification that confers Hydrocortisone Aceponate's unique balance of potency and local safety [1].

Quantitative Differentiation of Hydrocortisone Aceponate (CAS 74050-20-7): A Comparator-Based Evidence Guide


Superior Benefit/Risk Ratio Compared to Betamethasone Valerate

Hydrocortisone aceponate demonstrates a superior benefit/risk ratio (BRR) relative to the conventional medium-potency comparator betamethasone 17-valerate. In a clinical trial involving 60 healthy volunteers, the BRR was derived from activity in skin blanching and ultraviolet-induced erythema tests, weighed against the reduction of skin thickness as a proxy for atrophogenicity [1].

Dermatology Topical Corticosteroids Therapeutic Index

Absence of Significant Skin Atrophy in a 6-Week Direct Comparison

In a 6-week comparative trial on 24 healthy volunteers, high-frequency ultrasound (DUB 20 system) was used to assess skin thickness changes. Hydrocortisone aceponate induced no significant reduction in skin thickness, whereas betamethasone-17-valerate caused early and marked epidermal-dermal thinning [1].

Dermatology Skin Atrophy Ultrasound Imaging

Reduced Antiproliferative Effect on Fibroblasts Relative to Halogenated Steroids

An in vitro study using human skin fibroblasts assessed the inhibition of 3H-thymidine incorporation into DNA as a measure of antiproliferative activity. Hydrocortisone aceponate inhibited DNA synthesis less strongly than the halogenated comparators betamethasone-17-valerate and clobetasol-17-propionate [1].

Cell Biology Glucocorticoid Receptors In Vitro Toxicology

Lower Cytotoxicity in Human Keratinocytes and Fibroblasts vs. Betamethasone Valerate

A neutral red release assay was used to compare the cytotoxic potential of several topical glucocorticoids on human keratinocytes and fibroblasts. Hydrocortisone aceponate was found to be less toxic than betamethasone valerate, with statistical significance (P ≤ 0.05) [1].

Cytotoxicity In Vitro Toxicology Glucocorticoid Safety

Favorable Effect on Collagen Synthesis in Fibroblasts Compared to Halogenated Steroids

In confluent, non-proliferative cultures of human skin fibroblasts, Hydrocortisone aceponate exhibited a more favorable effect on collagen synthesis than the two halogenated glucocorticosteroid derivatives tested [1]. This differential effect on matrix production is a key factor in long-term skin health.

Collagen Synthesis Extracellular Matrix Skin Biology

Equipotent Anti-Inflammatory Activity to Betamethasone Valerate in Skin Blanching Model

In the standard human skin blanching assay, a surrogate for anti-inflammatory potency, Hydrocortisone aceponate (0.1%) was found to be equipotent to betamethasone 17-valerate (0.1%) [1]. This demonstrates that the improved safety profile does not come at the cost of reduced efficacy relative to this potent conventional steroid.

Pharmacodynamics Vasoconstriction Assay Topical Potency

Optimal Research and Industrial Application Scenarios for Hydrocortisone Aceponate (CAS 74050-20-7)


Pediatric and Long-Term Topical Corticosteroid Use Cases Requiring Superior Therapeutic Index

For procurement decisions involving formulations intended for pediatric populations or for chronic dermatological conditions requiring long-term management, Hydrocortisone Aceponate is the compound of choice. Its demonstrated equipotency to betamethasone valerate in skin blanching assays, coupled with a superior benefit/risk ratio and lack of significant atrophogenicity in direct 6-week comparative trials [1] , directly addresses the critical need for a high therapeutic index agent. This minimizes the risk of skin thinning and associated adverse effects, a key differentiator from conventional halogenated steroids .

In Vitro Research Models for Assessing Glucocorticoid-Induced Dermal Toxicity and Fibroblast Function

In cell-based assays, Hydrocortisone Aceponate serves as a critical comparator and experimental standard. Its quantitatively reduced antiproliferative effect on fibroblasts and more favorable impact on collagen synthesis, relative to halogenated comparators like betamethasone-17-valerate [1], make it an essential reference compound. Researchers studying the mechanisms of steroid-induced skin atrophy or screening for novel compounds with improved dermal safety profiles will find Hydrocortisone Aceponate a valuable tool, as it provides a benchmark for a 'low-atrophogenicity' phenotype with retained anti-inflammatory potential .

Veterinary Dermatology: Canine and Feline Inflammatory Dermatoses

Hydrocortisone Aceponate's favorable safety profile translates directly to high-value applications in veterinary dermatology. Clinical evidence demonstrates that a 0.0584% HCA spray is equally effective as oral ciclosporin in treating canine atopic dermatitis, achieving comparable reductions in CADESI-03 and pruritus scores over 84 days [1], while exhibiting a favorable adverse event profile (no adverse events in HCA group vs. 6 in ciclosporin group, P=0.008) [1]. This positions Hydrocortisone Aceponate as a compelling alternative to systemic immunosuppressants, offering topical convenience with a strong safety and efficacy profile supported by head-to-head data [1].

Formulation Development for Enhanced Skin Penetration and Localized Activity

The double-ester prodrug design of Hydrocortisone Aceponate is a key differentiator for formulators seeking to optimize topical drug delivery. Its structure, confirmed by authoritative sources as Hydrocortisone 17-propionate 21-acetate [1], is specifically engineered for enhanced skin penetration and localized activation . This makes it a prime candidate for developing novel topical vehicles (e.g., lipophilic creams, sprays) where achieving high local concentration with minimal systemic absorption is the primary goal, a feature that directly addresses the shortcomings of the parent compound, Hydrocortisone [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrocortisone Aceponate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.